
3,5-Dimethylhex-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylhex-2-enoic acid is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid derivative characterized by the presence of a double bond between the second and third carbon atoms and methyl groups attached to the third and fifth carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylhex-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to facilitate the hydrogenation and subsequent oxidation steps required to produce the final compound. The choice of solvent and reaction conditions is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives. Reagents such as alcohols or amines are typically used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Alcohols, amines, and acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated carboxylic acids
Substitution: Esters, amides
Applications De Recherche Scientifique
3,5-Dimethylhex-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving carboxylic acids.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 3,5-Dimethylhex-2-enoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence enzyme activity, metabolic processes, and signal transduction pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylhex-5-enoic acid
- 3,3-Dimethylhex-5-enoic acid
- 5,5-Dimethylhex-3-enoic acid
Uniqueness
3,5-Dimethylhex-2-enoic acid is unique due to the specific positioning of its double bond and methyl groups, which confer distinct reactivity and properties compared to its isomers. This structural uniqueness makes it valuable in applications requiring precise chemical behavior and interactions.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(E)-3,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-6(2)4-7(3)5-8(9)10/h5-6H,4H2,1-3H3,(H,9,10)/b7-5+ |
Clé InChI |
LIVZKFUGJCQGLW-FNORWQNLSA-N |
SMILES isomérique |
CC(C)C/C(=C/C(=O)O)/C |
SMILES canonique |
CC(C)CC(=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




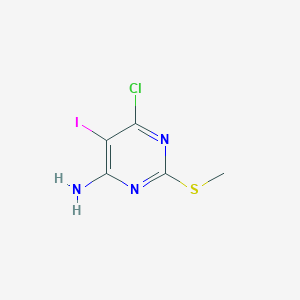
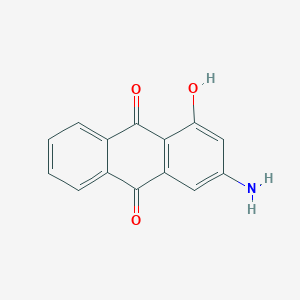
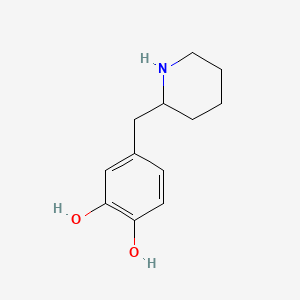
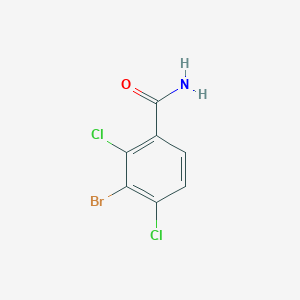
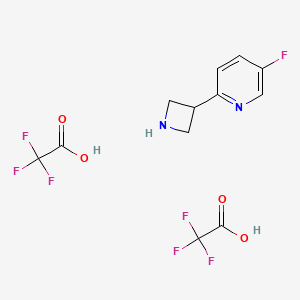
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
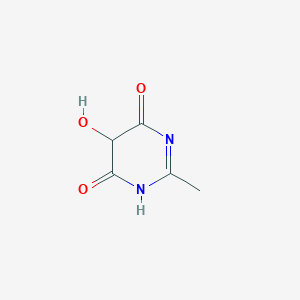



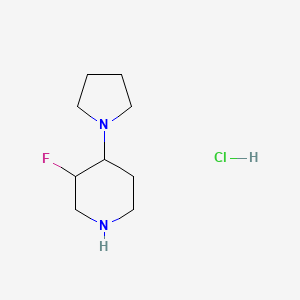
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
